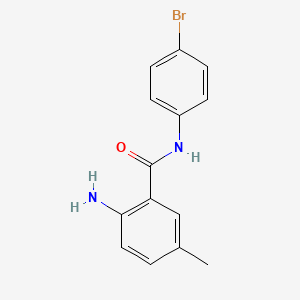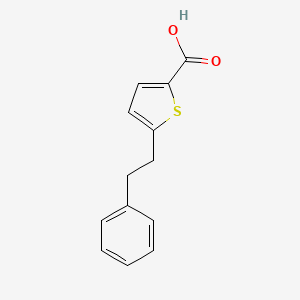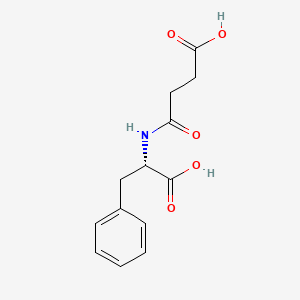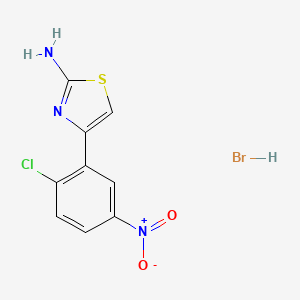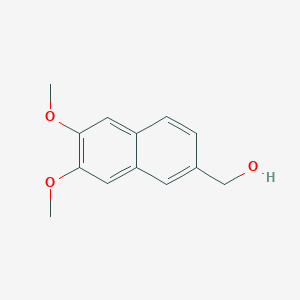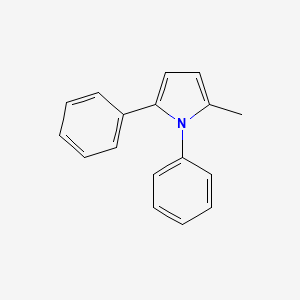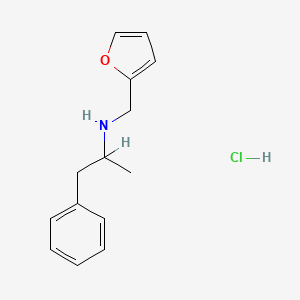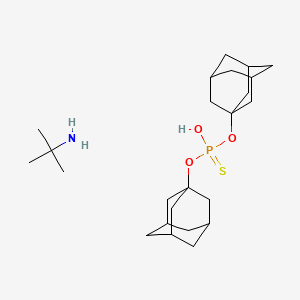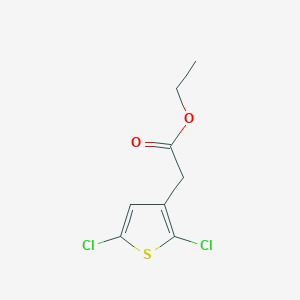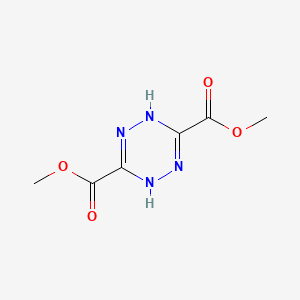![molecular formula C17H20O4 B1655583 1-Methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene CAS No. 3875-75-0](/img/structure/B1655583.png)
1-Methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-]: is an organic compound with the molecular formula C15H16O2 It is characterized by the presence of two benzene rings connected by a 1,3-propanediylbis(oxy) bridge, with methoxy groups attached to the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] typically involves the reaction of 1,3-dibromopropane with phenol derivatives under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by phenoxy groups. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency and reduce the reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives. Typical reducing agents used are sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy groups on the benzene rings can be substituted with other functional groups through electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is used to study the interactions of aromatic compounds with biological macromolecules. It can be used as a model compound to investigate the binding affinity and specificity of enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Industry: In the industrial sector, Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] is used in the production of polymers and resins. It can also be used as an additive in lubricants and coatings to enhance their performance.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. In biological systems, it may also interact with cell membranes and alter their fluidity and permeability.
Comparaison Avec Des Composés Similaires
- Benzene, 1,1’-(1,3-propanediyl)bis-
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediylbis(oxymethylene))bis-
Comparison:
- Benzene, 1,1’-(1,3-propanediyl)bis- lacks the methoxy groups, making it less reactive in electrophilic aromatic substitution reactions.
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis- has a methyl group instead of a methoxy group, which affects its solubility and reactivity.
- Benzene, 1,1’-(1,2-ethanediylbis(oxymethylene))bis- has an ethylene bridge instead of a propylene bridge, which influences its steric and electronic properties.
Propriétés
Numéro CAS |
3875-75-0 |
|---|---|
Formule moléculaire |
C17H20O4 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
1-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene |
InChI |
InChI=1S/C17H20O4/c1-18-14-4-8-16(9-5-14)20-12-3-13-21-17-10-6-15(19-2)7-11-17/h4-11H,3,12-13H2,1-2H3 |
Clé InChI |
PYOAECQQLRDXPE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC |
SMILES canonique |
COC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


